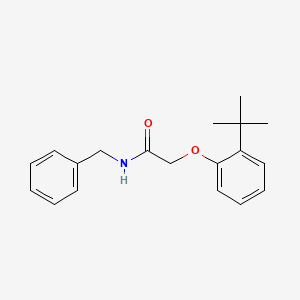

N-benzyl-2-(2-tert-butylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-2-(2-tert-butylphenoxy)acetamide-like compounds often involves chemoselective acetylation and other specialized reactions. For instance, Magadum and Yadav (2018) describe the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the importance of selecting appropriate acyl donors and reaction conditions for achieving desired selectivity and yield (Magadum & Yadav, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-2-(2-tert-butylphenoxy)acetamide has been elucidated through various spectroscopic and crystallographic techniques. López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the structural aspects that influence compound stability and reactivity (López et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-2-(2-tert-butylphenoxy)acetamide analogs include various substitution and addition reactions that modify the compound's functional groups and overall reactivity. The study by Darling and Chen (1978) on the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide illustrates the complexity of reactions that such compounds can undergo, including Beckmann-type rearrangements (Darling & Chen, 1978).

Physical Properties Analysis

The physical properties of N-benzyl-2-(2-tert-butylphenoxy)acetamide and its analogs, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies like that of Belay et al. (2012), which synthesized and analyzed the crystal structure of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide, contribute valuable data on the physical characteristics of similar compounds (Belay et al., 2012).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of N-benzyl-2-(2-tert-butylphenoxy)acetamide in various fields. Research by Nikonov et al. (2016) on silylated derivatives of N-(2-hydroxyphenyl)acetamide provides insights into the modifications that can alter the chemical properties and potential applications of these compounds (Nikonov et al., 2016).

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis Techniques

Research on chemoselective acetylation using immobilized lipase showcases the importance of synthesizing intermediates for antimalarial drugs, highlighting a method that could potentially apply to the synthesis or modification of compounds like N-benzyl-2-(2-tert-butylphenoxy)acetamide (Magadum & Yadav, 2018). This indicates the relevance of such compounds in the pharmaceutical industry, particularly in drug development.

Catalysis and Asymmetric Hydrogenation

The development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation highlights the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012). This process is crucial for producing enantiomerically pure compounds, which is significant for the activity of many drugs, suggesting a potential pathway for the synthesis or application of N-benzyl-2-(2-tert-butylphenoxy)acetamide in creating enantioselective compounds.

Environmental Degradation and Toxicity Studies

Studies on the degradation pathway and toxicity of acetaminophen and its by-products, using processes like the electro-Fenton method, provide insights into the environmental impact and breakdown of pharmaceuticals (Le et al., 2017). This research could inform the environmental risk assessment and degradation studies of similar compounds, including N-benzyl-2-(2-tert-butylphenoxy)acetamide, especially regarding their stability and potential toxicity in aquatic environments.

Photocatalytic Degradation Studies

Investigations into the photocatalytic degradation of pharmaceuticals, such as paracetamol, using TiO2 nanoparticles, shed light on advanced methods for removing contaminants from water (Jallouli et al., 2017). These findings underscore the importance of environmental safety and the potential for applying similar photocatalytic processes to compounds like N-benzyl-2-(2-tert-butylphenoxy)acetamide, aiming at mitigating environmental pollution.

Safety and Hazards

Sigma-Aldrich provides “N-benzyl-2-(2-tert-butylphenoxy)acetamide” as part of a collection of rare and unique chemicals, and does not collect analytical data for this product . Therefore, specific safety and hazard information is not available. Buyers are responsible for confirming product identity and/or purity .

Propriétés

IUPAC Name |

N-benzyl-2-(2-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-19(2,3)16-11-7-8-12-17(16)22-14-18(21)20-13-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYJVLRCCLGHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202455 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)

![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)

![methyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5519237.png)

![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)

![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)

![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)

![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)

![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)